molecular formula C4H10N2O2S B13552847 Azetidin-3-ylmethanesulfonamide

Azetidin-3-ylmethanesulfonamide

Cat. No.: B13552847
M. Wt: 150.20 g/mol
InChI Key: KLLLPYULMYKGEL-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethanesulfonamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidin-3-ylmethanesulfonamide can be synthesized through various methods. One common approach involves the reaction of azetidin-3-one with methanesulfonamide under basic conditions. Another method includes the aza-Michael addition of azetidin-3-ylideneacetate with methanesulfonamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted azetidines, which can be further utilized in various synthetic applications .

Scientific Research Applications

Azetidin-3-ylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azetidin-3-ylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-3-ylmethanesulfonamide is unique due to its combination of the azetidine ring and the methanesulfonamide group. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C4H10N2O2S

Molecular Weight

150.20 g/mol

IUPAC Name

azetidin-3-ylmethanesulfonamide

InChI

InChI=1S/C4H10N2O2S/c5-9(7,8)3-4-1-6-2-4/h4,6H,1-3H2,(H2,5,7,8)

InChI Key

KLLLPYULMYKGEL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CS(=O)(=O)N

Origin of Product

United States

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